molecular formula C23H16O7 B2988802 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896034-03-0

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate

Cat. No.: B2988802
CAS No.: 896034-03-0
M. Wt: 404.374
InChI Key: IYUSRMIOPHYUQR-UHFFFAOYSA-N
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Description

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate represents a sophisticated bichromene derivative of significant interest in medicinal chemistry and chemical biology research. This complex molecular architecture features a dimeric chromene scaffold with strategic methoxy and cyclopropanecarboxylate substituents that confer unique electronic properties and steric characteristics valuable for structure-activity relationship studies. The compound's extended conjugated system suggests potential as a fluorescent probe for biomolecular imaging applications, particularly given the photophysical properties observed in related chromene derivatives . Researchers are investigating this compound as a potential modulator of various enzymatic systems, with preliminary studies indicating interactions with kinase signaling pathways and oxidative stress response elements. The cyclopropane moiety introduces interesting stereoelectronic effects that may influence target binding affinity and metabolic stability in biological systems. Current research applications include development as a chemical tool for studying protein-protein interactions, exploration as a scaffold for inhibitor design against pathological inflammation pathways, and investigation of its photochemical properties for materials science applications. The rigid molecular framework presents opportunities for crystal engineering studies and serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7/c1-27-18-4-2-3-13-9-17(23(26)30-21(13)18)16-11-20(24)29-19-10-14(7-8-15(16)19)28-22(25)12-5-6-12/h2-4,7-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUSRMIOPHYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, followed by further functionalization to introduce the cyclopropanecarboxylate group . The reaction conditions often require the use of anhydrous solvents and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bichromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce diols

Scientific Research Applications

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or a modulator of biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The bichromene core can interact with enzymes and proteins, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Bichromene Derivatives

Substituent Variations on the Bichromene Core
Compound Name Substituents Key Structural Differences Melting Point (°C) Yield (%) Reference
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate 8-OCH₃, 7'-O-CO-cyclopropane Reference compound N/A N/A -
7'-(2-Oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione 7'-O-CO-CH₂-COCH₃ Oxopropoxy ester instead of cyclopropane N/A N/A
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione 6’-N(CH₃)₂, 7’-OH, 8’-CH₃ Amino and hydroxyl substituents 239–241 83
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione 7,7’,8’-OH Trihydroxy substitution >270 45
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate 8-OCH₂CH₃, 7'-O-CO-C(CH₃)₂ Ethoxy and branched ester N/A N/A

Key Observations :

  • Ester Group Impact: The cyclopropanecarboxylate group in the target compound likely offers greater steric hindrance and metabolic stability compared to linear esters (e.g., 2-methylpropanoate in or oxopropoxy in ).
  • Polarity: Hydroxyl and amino substituents (e.g., compound 2 and 3 in ) increase polarity, reducing lipophilicity compared to the methoxy and ester-substituted target compound.
Bioactivity Comparisons
  • Antiviral Activity : Coumarin dimers with naphthalene substituents (e.g., ZINC12880820, ZINC2121012) inhibit SARS-CoV-2 nsp16, a critical viral enzyme . The target compound’s methoxy and cyclopropane groups may enhance binding affinity or selectivity compared to naphthalene derivatives.
  • Enzyme Inhibition : Hydroxylated bichromenes (e.g., compound 3 in ) show inhibitory activity against carbonic anhydrases, suggesting that substituent polarity modulates target engagement .

Physicochemical and Commercial Considerations

  • Pricing: Analogues like 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate are priced at $237–482/mg (90% purity) , indicating that the target compound’s synthesis may also be cost-intensive due to its complex ester group.

Biological Activity

The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate is a synthetic derivative of bichromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H28O8C_{31}H_{28}O_{8}. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

Key Structural Features

  • Bichromene Framework : The core structure consists of a bichromene unit, which is known for its antioxidant and anti-inflammatory properties.
  • Methoxy Group : The presence of a methoxy group enhances lipophilicity, potentially improving bioavailability.
  • Cyclopropanecarboxylate Moiety : This group may influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that derivatives of bichromene can reduce oxidative stress markers in various cell lines.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In particular:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibits antifungal activity against common pathogens such as Candida species.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Mechanistic studies have shown:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : Alters the expression of genes associated with oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells

Case Study: Anticancer Potential

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 µM to 25 µM). The mechanism was linked to activation of the intrinsic apoptotic pathway.

Q & A

Basic Research Questions

Q. How can the crystal structure of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate be resolved, and what software tools are recommended for refinement?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the crystal structure. Data collection using synchrotron radiation improves resolution, while refinement can be performed using SHELXL , a program optimized for small-molecule crystallography. SHELXL integrates Fourier recycling and restraints for anisotropic displacement parameters, critical for handling disordered moieties in complex heterocyclic systems like this compound . Visualization tools like ORTEP-3 (with a GUI) aid in interpreting thermal ellipsoids and validating hydrogen-bonding networks .

Q. What synthetic strategies are effective for constructing the bichromene core in this compound?

  • Methodological Answer : The bichromene scaffold can be synthesized via oxidative dimerization of monomeric chromene precursors under acidic or photolytic conditions. For example, iodine-mediated cyclization of chalcone derivatives (as shown in analogous bichromene syntheses) yields regioselective coupling at the 3,4'-positions . Purification via flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization in methanol ensures high purity (>98% by HPLC).

Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) be used to confirm the molecular structure?

  • Methodological Answer :

  • MS : High-resolution electrospray ionization (HR-ESI-MS) in positive ion mode confirms the molecular formula (e.g., [M+Na]<sup>+</sup> at m/z 525.12 for C25H22O7Na). Isotopic patterns distinguish between chlorine-free and halogenated analogs .
  • NMR : <sup>1</sup>H NMR (500 MHz, CDCl3) identifies the cyclopropane carboxylate moiety (δ 1.2–1.5 ppm for cyclopropane protons) and methoxy groups (δ 3.8–4.0 ppm). <sup>13</sup>C NMR resolves carbonyl signals (δ 170–175 ppm for ester and diketone groups) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the compound's potential as a coronavirus nsp16 inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Glide ) can predict binding affinities to nsp16's SAM-binding pocket. Use the crystal structure of nsp16 (PDB: 6W4H) for docking simulations. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kd) and enzyme inhibition assays (IC50 determination via fluorescence-based MTase assays) .

Q. How do structural modifications (e.g., methoxy group position) influence the compound's bioactivity and pharmacokinetics?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :

  • Synthesize analogs with methoxy groups at positions 6, 7, or 8 on the chromene rings.
  • Compare logP (via shake-flask method) to assess hydrophobicity changes.
  • Evaluate metabolic stability using human liver microsome (HLM) assays and CYP450 inhibition profiles. Data from SAR can guide lead optimization for improved oral bioavailability .

Q. What experimental design considerations are critical when addressing contradictions in reported biological activities of coumarin derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols:

  • Use cell-based antiviral assays (e.g., SARS-CoV-2 plaque reduction in Vero E6 cells) with consistent MOI and serum concentrations.
  • Include positive controls (e.g., remdesivir) and normalize data to DMSO vehicle effects.
  • Validate selectivity via counter-screens against unrelated kinases or proteases to rule off-target effects .

Q. How can crystallographic data be leveraged to optimize the compound's solubility without compromising target binding?

  • Methodological Answer : Analyze crystal packing to identify solvent-accessible regions. Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., cyclopropane substituents) using structure-based drug design . Assess solubility via powder dissolution assays (pH 1.2–6.8 buffers) and confirm binding via isothermal titration calorimetry (ITC) .

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